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Compound of Interest

Compound Name: Methylserine

Cat. No.: B555341

2-Methylserine: A Comprehensive Technical
Guide

An In-depth Examination of a Unique Hydroxy-
Amino Acid for Advanced Research and Drug
Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of 2-methylserine, a non-proteinogenic a-
amino acid distinguished by a methyl group substitution at the a-carbon of serine. This
modification imparts unique chemical and biological properties, making it a valuable building
block in medicinal chemistry and a subject of interest for biochemical research. This document
outlines its physicochemical properties, synthesis methodologies, biological significance with a
focus on the N-methyl-D-aspartate (NMDA) receptor, and relevant experimental protocols.

Core Data Presentation

The following tables summarize the key quantitative data for 2-methylserine and related
enzymatic and biological parameters.

Table 1: Physicochemical Properties of 2-Methylserine
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Property Value Reference
(2S)-2-amino-3-hydroxy-2-
IUPAC Name methylpropanoic acid (L-
isomer)
a-Methyl-L-serine, (S)-2-
Synonyms Methylserine, 2-Methyl-L- [1]
serine
CAS Number 16820-18-1 (L-isomer) [2][1]
Molecular Formula CaH9NOs3 [11[3]
Molecular Weight 119.12 g/mol [1][3]
Melting Point 286-288°C [1]

Optical Rotation [a]D

+3.3° (c=5, 6N HCI, 25°C)

[1]

pKa

2.20 £ 0.10 (Predicted)

[1]

LogP

-1.23

[1]

Physical State

White powder

[1]

Solubility

Slightly soluble in water and

DMSO (when heated)

[1]

Table 2: Enzymatic Synthesis of a-Methyl-L-serine using
o-Methylserine Aldolase
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Parameter Value Enzyme Source Reference
a-Methylserine
Enzyme Bosea sp. AJ110407 [4]
aldolase
L-alanine and
Substrates [4]
formaldehyde
Vmax 1.40 umol min~t mg=t  Bosea sp. AJ110407 [4]

Km (for a-methyl-L-

] 1.5 mM Bosea sp. AJ110407 [4]
serine)
_ Ralstonia sp.
Optimal pH 7.4 [1]
AJ110405
) Ralstonia sp.
Optimal Temperature 30°C [1]
AJ110405
Pyridoxal 5'-

Cofactor Requirement

phosphate (PLP)

Bosea sp. AJ110407

[4]

o Excess formaldehyde  Ralstonia sp.
Inhibition [1]
(>10 mM) AJ110405
Recombinant E. coli
Yield 90% expressing o- [1]

methylserine aldolase

Table 3: Biological Activity Context - NMDA Receptor
Antagonists and SHMT Inhibitors

No specific IC50 or Ki values for 2-methylserine have been identified in the reviewed

literature. This table provides context with data for other compounds targeting relevant

biological pathways.
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Compound Target Activity Value Reference

ICs0 (Vs 40 uM

LY235723 NMDA Receptor 1.9+0.24 uM [5]
NMDA)
(-)-Dizocilpine
NMDA Receptor Ki 30.5 nM [6]
(MK-801)
) NMDA Receptor
Ifenprodil ICs0 0.3 uM [6]

(NR2B selective)

5 nM (SHMT1),
SHIN1 SHMT1/2 ICso [7]
13 nM (SHMT?2)

Lometrexol SHMT1/2 Inhibitor Not specified [8]

Pemetrexed SHMT2 Inhibitor Not specified [8]

Experimental Protocols
Enzymatic Synthesis of a-Methyl-L-serine

This protocol is based on the use of a-methylserine aldolase to catalyze the condensation of
L-alanine and formaldehyde.

Materials:

o Potassium phosphate buffer (100 mM, pH 7.4)

o Pyridoxal 5'-phosphate (PLP) solution (0.1 mM)

e L-alanine

e Formaldehyde solution (10-100 mM)

o Purified a-methylserine aldolase or E. coli cells overexpressing the enzyme
 Incubator set to 30°C

¢ Reaction vessels

© 2025 BenchChem. All rights reserved. 4 /14 Tech Support


https://pubmed.ncbi.nlm.nih.gov/1387167/
https://www.selleckchem.com/subunits/NMDA-receptor_GluR_selpan.html
https://www.selleckchem.com/subunits/NMDA-receptor_GluR_selpan.html
https://www.medchemexpress.com/Targets/shmt.html
https://en.wikipedia.org/wiki/Serine_hydroxymethyltransferase
https://en.wikipedia.org/wiki/Serine_hydroxymethyltransferase
https://www.benchchem.com/product/b555341?utm_src=pdf-body
https://www.benchchem.com/product/b555341?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b555341?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e Quenching solution (e.g., 5 N NaOH)
» Analytical equipment for product quantification (e.g., HPLC)
Procedure:

o Prepare the reaction mixture in a suitable vessel. For a 200 pL reaction, combine:

[e]

100 mM potassium phosphate buffer (pH 7.4)

0.1 mM PLP

o

Desired concentration of L-alanine

[¢]

[¢]

Desired concentration of formaldehyde (e.g., incrementally added to not exceed 10 mM at
any given time to avoid enzyme inhibition)

« Initiate the reaction by adding the purified a-methylserine aldolase (e.g., 40 pg/mL) or the
whole-cell catalyst.

 Incubate the reaction mixture at 30°C for 16 hours with gentle agitation.

» To monitor the reaction, an enzyme assay can be performed by taking aliquots at different
time points. The assay measures the amount of formaldehyde consumed or a-methyl-L-
serine produced.

o Stop the reaction by adding a quenching solution.

» Analyze the reaction mixture for the presence and quantity of a-methyl-L-serine using a
suitable analytical method, such as HPLC.

Chemical Synthesis via Sharpless Asymmetric
Dihydroxylation (Conceptual Protocol)

This protocol outlines a conceptual approach for the enantioselective synthesis of a diol
precursor to 2-methylserine, based on the Sharpless asymmetric dihydroxylation of an
appropriate alkene substrate like a 2-methyl-2-propenoic acid derivative.

© 2025 BenchChem. All rights reserved. 5/14 Tech Support


https://www.benchchem.com/product/b555341?utm_src=pdf-body
https://www.benchchem.com/product/b555341?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b555341?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Materials:

Alkene substrate (e.g., an ester of 2-methyl-2-propenoic acid)

e AD-mix-a or AD-mix-3 (containing K20sO2(OH)a, the chiral ligand (DHQ)2PHAL or
(DHQD)2PHAL), KsFe(CN)s, and K2COs3)[8]

« tert-Butanol

o Water

e Methanesulfonamide (MeSO2NH3)
e Reaction flask

e Stirring apparatus

e Cooling bath (0°C)

o Sodium sulfite

o Ethyl acetate

e Magnesium sulfate
 Rotary evaporator

« Silica gel for chromatography
Procedure:

 |In areaction flask, dissolve the AD-mix (e.g., AD-mix-3 for the (R)-diol) in a 1:1 mixture of
tert-butanol and water at room temperature.

o Add methanesulfonamide to the mixture and stir until it dissolves.

e Cool the mixture to 0°C in an ice bath.
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e Add the alkene substrate to the cooled reaction mixture and stir vigorously at 0°C. The
reaction progress can be monitored by thin-layer chromatography (TLC).

e Once the reaction is complete, add sodium sulfite and allow the mixture to warm to room
temperature, stirring for approximately one hour.

o Extract the aqueous layer with ethyl acetate.

o Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter,
and concentrate under reduced pressure using a rotary evaporator.

 Purify the resulting crude diol by silica gel column chromatography.

o The purified diol can then be further converted to 2-methylserine through subsequent
chemical transformations.

HPLC Analysis of 2-Methylserine

This protocol provides a general framework for the quantification of 2-methylserine in a
biological sample, such as cell culture media.

Materials:

o HPLC system with a suitable detector (UV or fluorescence after derivatization, or mass
spectrometry)

» Reversed-phase C18 column or a mixed-mode column (e.g., Primesep 100)[9]
e Mobile phase A (e.g., aqueous buffer like ammonium formate)

» Mobile phase B (e.g., acetonitrile)

e 2-Methylserine standard solutions of known concentrations

o Sample preparation reagents (e.g., for protein precipitation or derivatization)

e Centrifuge

e Syringe filters (0.22 pm)
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Procedure:

e Sample Preparation:

Collect the biological sample (e.qg., cell culture supernatant).

If necessary, precipitate proteins by adding a solvent like acetonitrile or methanol, followed
by centrifugation.

Collect the supernatant.

For UV or fluorescence detection, derivatize the amino acids in the sample and standards
with a suitable agent (e.g., o-phthalaldehyde (OPA) for primary amines or 9-
fluorenylmethoxycarbonyl chloride (FMOC) for secondary amines).

Filter the final sample through a 0.22 um syringe filter before injection.

e HPLC Analysis:

o

[¢]

[¢]

[¢]

Equilibrate the HPLC column with the initial mobile phase conditions.
Inject the prepared sample onto the column.

Run a gradient elution program, for example, starting with a low percentage of mobile
phase B and gradually increasing it to elute the compounds of interest.

Detect the analytes using the appropriate detector.

e Quantification:

o

Prepare a calibration curve by injecting standard solutions of 2-methylserine of known
concentrations.

Integrate the peak area corresponding to 2-methylserine in both the standards and the
samples.

Determine the concentration of 2-methylserine in the sample by comparing its peak area
to the calibration curve.
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Visualizations: Signaling Pathways and
Experimental Workflows
NMDA Receptor Signhaling Pathway

The N-methyl-D-aspartate (NMDA) receptor is a glutamate-gated ion channel that plays a
crucial role in synaptic plasticity, learning, and memory. Its activation requires the binding of
both glutamate and a co-agonist, typically glycine or D-serine. 2-Methylserine, as a derivative
of serine, is of interest for its potential interaction with the co-agonist binding site.

Postsynaptic Terminal

Click to download full resolution via product page

NMDA Receptor activation and downstream signaling cascade.

Experimental Workflow: Enzymatic Synthesis of 2-
Methylserine

The following diagram illustrates the key steps in the enzymatic production of 2-methylserine.
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1. Preparation

Substrates:
L-Alanine, Formaldehyde

Buffer System:

a-Methylserine Aldolase K-Phosphate pH 7.4, PLP

(purified or whole cell)

J Enzyme:

- J

Incubate at 30°C
(e.g., 16 hours)

3. Analysis & Purification

Quench Reaction

HPLC Analysis
(Quantification)

Purification

(e.g., Chromatography)

o-Methyl-L-serine

Click to download full resolution via product page

Workflow for the enzymatic synthesis of a-methyl-L-serine.
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Experimental Workflow: HPLC Analysis of 2-
Methylserine

This diagram outlines a typical workflow for the quantitative analysis of 2-methylserine from a
biological sample using HPLC.
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4 1. Sample Preparation

Biological Sample
(e.g., Cell Culture Media)

Y
Protein Precipitation
(e.g., with Acetonitrile)

Y

Centrifugation

4
cl
Y
Collect Supernatant
Y
Derivatization (optional)
(e.g., OPA/IFMOC)

Y

(Syringe Filtration (0.22 pma

G J

2. HPLC|Analysis
Y

Inject Sample onto
Reversed-Phase Column

Gradient Elution

Y

Detection
(UV, Fluorescence, or MS)

-

3. Data Analysis )

A

/

Quantification

Concentration of
2-Methylserine

e —
Prepare Calibration Curve Peak Intearation
with Standards 9
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General workflow for HPLC-based quantification of 2-methylserine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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